

An In-depth Technical Guide to Butyl Phenylcarbamodithioate and the Broader Dithiocarbamate Class

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Compound of Interest

Compound Name: *Butyl phenylcarbamodithioate*

Cat. No.: *B077474*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Butyl Phenylcarbamodithioate**, a specific member of the dithiocarbamate class of compounds. Due to the limited direct literature on this exact molecule, this paper expands its scope to include a thorough review of the synthesis, chemical properties, and significant biological activities of the broader dithiocarbamate family. This approach allows for a predictive understanding of **Butyl Phenylcarbamodithioate**'s potential applications in research and drug development. Dithiocarbamates are organosulfur compounds characterized by the functional group $R_2NCS_2^-$. They are recognized for their versatile applications, ranging from agriculture to medicine, owing to their capacity as potent metal chelators and their diverse biological activities.^{[1][2]}

I. Synthesis and Chemical Properties

The synthesis of dithiocarbamates is typically a straightforward process involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.^{[1][3]} For the synthesis of **Butyl Phenylcarbamodithioate**, a likely precursor would be N-butylaniline.

General Synthetic Approach:

A solution of the corresponding amine (e.g., N-butylaniline) is reacted with carbon disulfide, usually in an organic solvent and in the presence of a base like sodium hydroxide or potassium

hydroxide, to yield the dithiocarbamate salt.[3][4] The reaction is typically exothermic and proceeds readily.

Experimental Protocol: General Synthesis of Dithiocarbamate Salts

A general and widely applicable method for the synthesis of dithiocarbamate salts is the one-pot reaction of an amine with carbon disulfide in a basic medium.[3][4]

Materials:

- Primary or Secondary Amine (e.g., N-butylaniline for **Butyl Phenylcarbamodithioate**)
- Carbon Disulfide (CS₂)
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
- Absolute Ethanol or Tetrahydrofuran (THF)
- Diethyl ether
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel

Procedure:

- Dissolve the amine (1 equivalent) in a suitable solvent (e.g., absolute ethanol or THF) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath to 0°C.
- Slowly add a solution of NaOH or KOH (1 equivalent) in water or ethanol to the cooled amine solution while stirring.

- To this mixture, add carbon disulfide (1 equivalent) dropwise using a dropping funnel, maintaining the temperature at 0°C.
- After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (typically 1-12 hours) to ensure the completion of the reaction.[5]
- The resulting dithiocarbamate salt may precipitate out of the solution. If not, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.
- Collect the precipitate by filtration, wash it with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry it under a vacuum.

Characterization: The synthesized dithiocarbamate can be characterized using various spectroscopic techniques:

- FT-IR Spectroscopy: To identify the characteristic C-N (thioureide) and C-S stretching vibrations.[4]
- ^1H and ^{13}C NMR Spectroscopy: To confirm the structure of the organic moiety.
- Mass Spectrometry: To determine the molecular weight of the compound.
- Elemental Analysis: To determine the elemental composition of the synthesized compound.

Physicochemical Properties of Representative Dithiocarbamates

While specific data for **Butyl Phenylcarbamodithioate** is not readily available, the following table summarizes key physicochemical properties of related dithiocarbamate compounds to provide a comparative context.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	Reference(s)
Sodium diethyldithiocarbamate	C ₅ H ₁₀ NNaS ₂	171.26	94-96	White crystalline solid	[6]
Pyrrolidine dithiocarbamate	C ₅ H ₉ NS ₂	147.26	130-132	White to off-white powder	[7]
Ammonium dithiocarbamate	CH ₅ N ₃ S ₂	111.19	Decomposes	Colorless crystals	[6]

II. Biological Activities and Mechanisms of Action

Dithiocarbamates exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] These activities are often attributed to their ability to chelate metal ions, which can interfere with the function of metalloenzymes and other metal-dependent cellular processes.[8]

Anticancer Activity:

Several dithiocarbamates have demonstrated potent anticancer activity through various mechanisms, including the inhibition of the ubiquitin-proteasome system, induction of oxidative stress via reactive oxygen species (ROS) generation, and modulation of key signaling pathways such as NF-κB.[9]

Antimicrobial Activity:

Dithiocarbamates and their metal complexes have shown significant activity against a range of bacteria and fungi.[2][10] Their mechanism of action is thought to involve the disruption of microbial metabolic processes and the inhibition of essential enzymes.[8]

Quantitative Data on Biological Activity of Dithiocarbamates

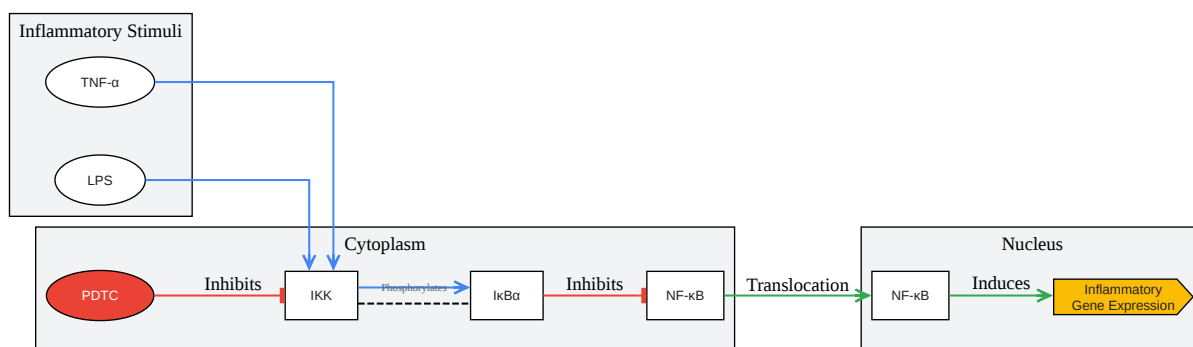
The following table presents a summary of the biological activity of various dithiocarbamate derivatives from the literature. This data provides a useful reference for predicting the potential efficacy of **Butyl Phenylcarbamodithioate**.

Compound/Derivative Class	Biological Activity	Model System	IC ₅₀ / MIC Value	Reference(s)
Pyrrolidine dithiocarbamate	Anticancer	Human tumor cell lines	Varies by cell line	[7]
Diethyldithiocarbamate-Copper Complex	Antibacterial	Staphylococcus aureus	MIC: 1.56 µg/mL	[9]
Various Dithiocarbamate Metal Complexes	Antifungal	Candida albicans	Varies by complex	[2]
Phthalimide-dithiocarbamate hybrids	Acetylcholinesterase Inhibition	In vitro assay	Potent inhibition	[9]

III. Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Dithiocarbamates

Dithiocarbamates are known to influence several critical cellular signaling pathways. A notable example is the NF-κB signaling pathway, which plays a central role in inflammation and cell survival. Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of NF-κB activation.

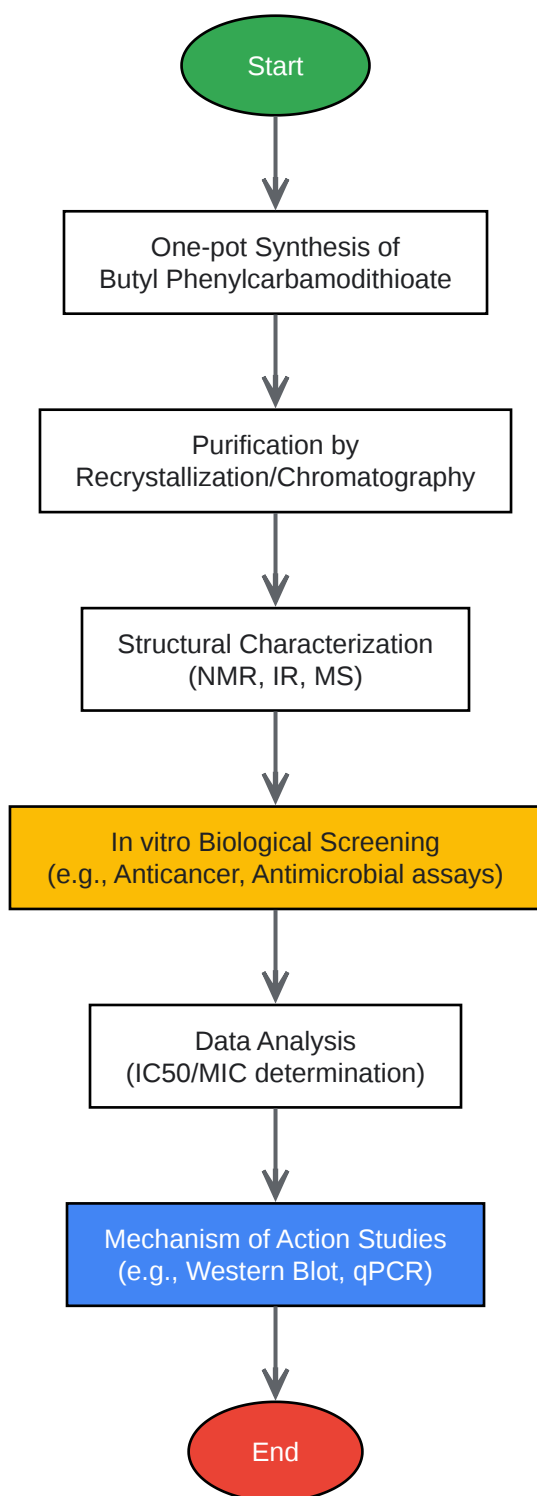


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Caption: Inhibition of the NF-κB signaling pathway by Pyrrolidine Dithiocarbamate (PDTC).

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a dithiocarbamate and its subsequent biological evaluation.



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Caption: General workflow for dithiocarbamate synthesis and biological testing.

IV. Conclusion

While direct experimental data on **Butyl Phenylcarbamodithioate** is sparse, the extensive research on the broader dithiocarbamate class provides a strong foundation for predicting its chemical and biological properties. The straightforward synthesis and the diverse, potent biological activities of dithiocarbamates make them a compelling class of molecules for further investigation in drug discovery and development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of **Butyl Phenylcarbamodithioate** and other novel dithiocarbamate derivatives.

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